

Spectroscopic data (NMR, IR, MS) of 2-Mercapto-4-methylpyridine

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Compound of Interest

Compound Name: 2-Mercapto-4-methylpyridine

Cat. No.: B151767

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An In-depth Technical Guide to the Spectroscopic Data of **2-Mercapto-4-methylpyridine**

Foreword: A Molecule of Two Faces

In the field of drug development and materials science, a precise understanding of a molecule's structure is not merely academic; it is the bedrock of innovation. **2-Mercapto-4-methylpyridine** is a heterocyclic compound of significant interest, serving as a versatile building block in medicinal chemistry. However, to truly harness its potential, one must look beyond its simple 2D representation and appreciate its dynamic nature. This molecule exists in a tautomeric equilibrium between its thiol form (**2-mercaptop-4-methylpyridine**) and its more stable thione form (4-methylpyridine-2(1H)-thione). This equilibrium is the single most critical factor influencing its spectroscopic signature, and understanding it is key to accurate characterization.

This guide is structured not as a rigid report, but as a logical workflow. We will dissect the spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining not just what the data shows, but why it appears that way and how each piece of information validates the others.

Core Molecular Properties

Before delving into spectral data, a foundational understanding of the molecule's basic properties is essential. These constants are the first point of reference in any analytical workflow.

Property	Value	Source
Chemical Formula	C_6H_7NS	[1]
Molecular Weight	125.19 g/mol	[1]
CAS Number	18368-65-5	[1]
Appearance	Pale yellow solid	[1]
Melting Point	177–178°C	[1]

The molecule's structure and the tautomeric equilibrium at its core are depicted below. Spectroscopic evidence overwhelmingly suggests that in most states (solution and solid), the thione form is predominant.[\[2\]](#)[\[3\]](#) Our analysis will proceed with this understanding.

Caption: Figure 2: 1H NMR assignments for 4-methylpyridine-2(1H)-thione.

^{13}C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. Its most crucial contribution here is the unambiguous identification of the C=S bond, the "smoking gun" for the thione tautomer.

- Sample Preparation: Use the same sample prepared for 1H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- Instrument Setup: Acquire on a 75 MHz (or higher) spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled (zgpg30).
 - Spectral Width: ~200 ppm.
 - Number of Scans: ≥ 1024 (adjust for concentration and time).
 - Relaxation Delay (d1): 2 seconds.
- Processing: Similar to 1H NMR, with calibration to the DMSO-d₆ solvent peak (δ 39.52 ppm).

While a direct experimental spectrum for the 4-methyl derivative is not widely published, data from the closely related 2-mercaptopypyridine (in its thione form) provides an authoritative basis for assignment. [4]

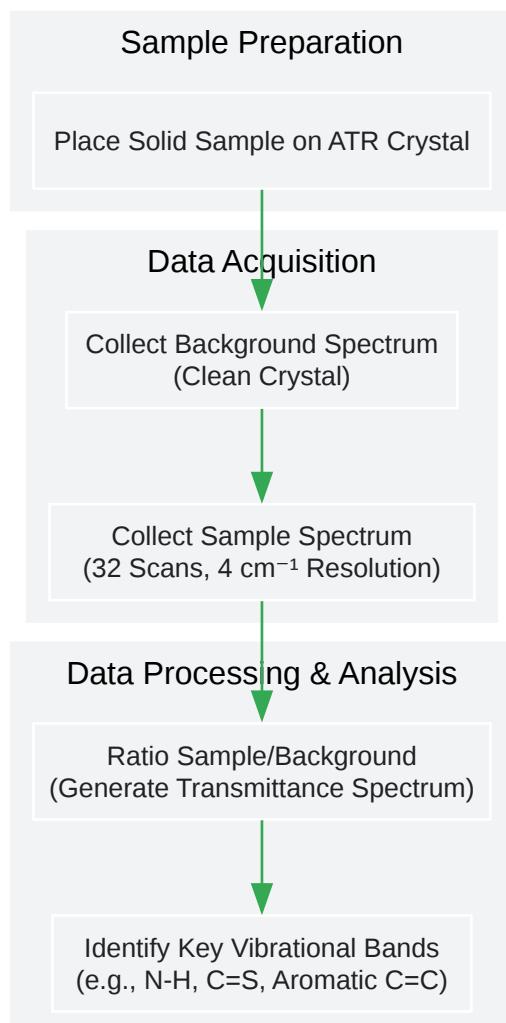
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Insight
C2 (C=S)	~178	<p>This is the key diagnostic peak. The carbon is heavily deshielded by the double bond to the electronegative sulfur, resulting in a large downfield shift. A C-S single bond (thiol form) would be significantly upfield (δ 120-140 ppm). This value is based on the reported 177.7 ppm for the parent 2-mercaptopypyridine. [4]</p>
C4	~138	<p>The methyl-substituted carbon. Based on data for 2-mercaptopypyridine (137.9 ppm). [4]</p>
C6	~137	<p>Alpha to the nitrogen, deshielded. Based on data for 2-mercaptopypyridine (137.5 ppm). [4]</p>
C5	~133	<p>Aromatic CH. Based on data for 2-mercaptopypyridine (133.0 ppm). [4]</p>
C3	~113	<p>Aromatic CH. Based on data for 2-mercaptopypyridine (112.8 ppm). [4]</p>

| -CH₃ | ~21 | Typical shift for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum provides complementary evidence for the thione structure.

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This technique is favored for its simplicity and requires minimal sample preparation compared to KBr pellets.
- **Instrument Setup:** Use a standard FT-IR spectrometer.
- **Acquisition Parameters:**
 - Scan Range: 4000-400 cm⁻¹.
 - Number of Scans: 32.
 - Resolution: 4 cm⁻¹.
- **Processing:** Perform a background scan first, then the sample scan. The data is typically presented as percent transmittance (%T).



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Caption: Figure 3: ATR-FTIR Experimental Workflow.

The spectrum is interpreted by identifying vibrations that confirm the thione structure and rule out the thiol.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Significance
N-H Stretch	3100 - 3000	Medium, Broad	Confirms Thione Form. Presence of a proton on nitrogen.
Aromatic C-H Stretch	3050 - 3000	Medium	Indicates the aromatic pyridine ring.
Aliphatic C-H Stretch	2980 - 2850	Medium-Weak	Corresponds to the methyl (-CH ₃) group.
S-H Stretch	~2550	Absent	Rules out Thiol Form. The absence of a weak band in this region is strong evidence against a significant population of the thiol tautomer. [1]
Aromatic C=C / C=N Stretch	1610 - 1450	Strong-Medium	Characteristic pyridine ring skeletal vibrations.
C=S Stretch (Thione)	1200 - 1100	Strong-Medium	Confirms Thione Form. This thiocarbonyl stretch is a key fingerprint of the predominant tautomer.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, we expect to see a clear molecular ion peak and logical fragmentation pathways.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (standardly 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion ($M^{+\cdot}$).
- **Mass Analysis:** Accelerate the resulting ions through a magnetic field or quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the ions to generate the mass spectrum.

The molecular weight is 125.19 g/mol. The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 125. The stability of the aromatic ring means this peak should be reasonably intense.

m/z Value	Proposed Fragment	Neutral Loss	Significance
125	$[C_6H_7NS]^{+\cdot}$	-	Molecular Ion ($M^{+\cdot}$)
124	$[M - H]^+$	H^{\cdot}	Loss of a hydrogen radical, a common initial fragmentation.
98	$[M - HCN]^+$	HCN	Characteristic loss of hydrogen cyanide from the pyridine ring.
80	$[M - \cdot CHS]^+$	$\cdot CHS$	Loss of a thioformyl radical, indicating cleavage next to the ring.

The fragmentation process begins with the high-energy molecular ion, which then undergoes cleavage to form more stable daughter ions.

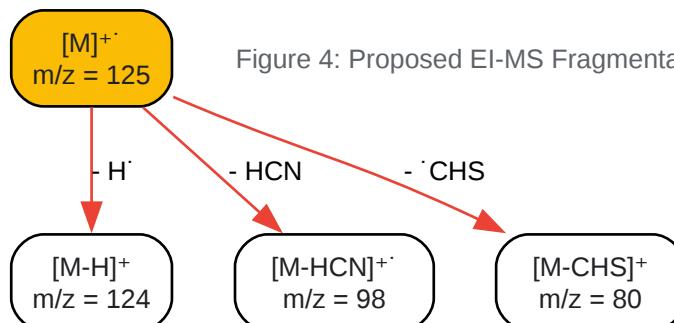


Figure 4: Proposed EI-MS Fragmentation Pathway.

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Caption: Figure 4: Proposed EI-MS Fragmentation Pathway.

Conclusion: A Self-Validating Spectroscopic Profile

The true power of spectroscopic analysis lies not in any single technique, but in the synthesis of all data into a coherent and self-validating conclusion. For **2-mercaptop-4-methylpyridine**, every piece of evidence points to the predominance of the 4-methylpyridine-2(1H)-thione tautomer.

- ¹H NMR shows a proton far downfield (~13 ppm), characteristic of an N-H, not an S-H.
- ¹³C NMR reveals a carbon at ~178 ppm, unequivocally assigned to a C=S thiocarbonyl.
- IR Spectroscopy confirms the presence of an N-H bond and the critical absence of an S-H stretch.
- Mass Spectrometry provides the correct molecular weight and shows fragmentation patterns consistent with the stable heterocyclic thione structure.

This multi-faceted approach provides the necessary confidence for researchers and drug development professionals to move forward, secure in the knowledge of the molecule's true identity and structure.

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